molecular formula C8H4ClF3O B13581240 1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one

1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one

Katalognummer: B13581240
Molekulargewicht: 208.56 g/mol
InChI-Schlüssel: VBKMXXUBKKWOQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with two fluorine atoms on the ethanone moiety. It is widely used in various fields of scientific research due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-fluorobenzoyl chloride with difluoroacetic acid in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include bases, acids, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved in its mechanism of action depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-5-fluorophenyl)-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:

    2-Chloro-5-fluorophenylacetic acid: This compound has a similar phenyl ring substitution pattern but differs in the functional group attached to the ring.

    2-Chloro-5-fluorobenzyl alcohol: This compound also has a similar substitution pattern but contains an alcohol group instead of a ketone.

    2-Chloro-5-fluorophenylboronic acid: This compound contains a boronic acid group, which imparts different chemical reactivity compared to the ketone group in this compound.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H4ClF3O

Molekulargewicht

208.56 g/mol

IUPAC-Name

1-(2-chloro-5-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4ClF3O/c9-6-2-1-4(10)3-5(6)7(13)8(11)12/h1-3,8H

InChI-Schlüssel

VBKMXXUBKKWOQC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)C(=O)C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.